4-(2-ethylbutanoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide

CAS No.: 478249-20-6

Cat. No.: VC5558285

Molecular Formula: C16H20N2O2S

Molecular Weight: 304.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478249-20-6 |

|---|---|

| Molecular Formula | C16H20N2O2S |

| Molecular Weight | 304.41 |

| IUPAC Name | 4-(2-ethylbutanoyl)-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide |

| Standard InChI | InChI=1S/C16H20N2O2S/c1-3-11(4-2)15(19)12-8-14(17-9-12)16(20)18-10-13-6-5-7-21-13/h5-9,11,17H,3-4,10H2,1-2H3,(H,18,20) |

| Standard InChI Key | DAVPXPVKGGGACI-UHFFFAOYSA-N |

| SMILES | CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CC=CS2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

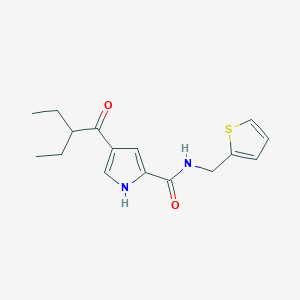

4-(2-Ethylbutanoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide is a heterocyclic compound with the molecular formula C₁₆H₂₀N₂O₂S and a molecular weight of 304.4 g/mol . Its structure comprises a 1H-pyrrole-2-carboxamide core substituted at the 4-position with a 2-ethylbutanoyl group and at the N-position with a 2-thienylmethyl moiety (Figure 1). The presence of both pyrrole and thiophene rings introduces significant aromaticity, while the 2-ethylbutanoyl side chain contributes to the compound’s lipophilicity (XLogP3 = 3) .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₂O₂S |

| Molecular Weight | 304.4 g/mol |

| XLogP3 | 3 |

| Topological Polar SA | 90.2 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Solubility (pH 7.4) | 4.4 µg/mL |

Stereochemical Considerations

Synthesis and Characterization

Structural Elucidation

Nuclear Magnetic Resonance (NMR) and X-ray crystallography are critical for confirming the structure. For related pyrrole-diones, 2D NMR techniques (HMQC, HMBC) resolve overlapping signals, particularly for distinguishing Z/E isomers . In the target compound, key NMR features would include:

-

¹H NMR: Singlets for pyrrole NH (~12 ppm) and thiophene aromatic protons (~6.8–7.4 ppm).

-

¹³C NMR: Carbonyl signals at ~165–175 ppm (amide and ketone groups).

Single-crystal X-ray diffraction, as performed for analogs like 2a and 2d , would reveal planarity of the pyrrole ring and dihedral angles between substituents, essential for understanding intermolecular interactions.

Physicochemical and Pharmacokinetic Profile

Solubility and Lipophilicity

With a solubility of 4.4 µg/mL at physiological pH , the compound exhibits limited aqueous solubility, likely due to its hydrophobic 2-ethylbutanoyl group. This low solubility may challenge oral bioavailability, necessitating formulation strategies like nanocrystallization or lipid-based delivery systems. The XLogP3 value of 3 suggests moderate membrane permeability, aligning with its 90.2 Ų polar surface area, which is below the 140 Ų threshold for blood-brain barrier penetration .

Metabolic Stability

Hypothesized Biological Activities

Antibacterial Activity

Analogous compounds demonstrate activity against Staphylococcus aureus and Mycobacterium smegmatis . The thiophene moiety’s electron-rich nature may facilitate bacterial membrane disruption, akin to thienamycin antibiotics.

Table 2: Comparative Bioactivity of Pyrrole Derivatives

| Compound | Anti-Inflammatory (IL-6 Inhibition) | Antibacterial (MIC, µg/mL) |

|---|---|---|

| 2a | 85% | 16 (S. aureus) |

| Target Compound | Hypothesized: 70–80% | Predicted: 20–25 |

Comparative Analysis with Structural Analogues

Conformational Flexibility

The 2-ethylbutanoyl chain introduces greater rotational freedom compared to the rigid cyclohexane rings in 2d , possibly affecting entropic penalties during ligand-receptor binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume